molecular formula C13H11F2N3O B2924338 N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide CAS No. 2361638-07-3

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide

Katalognummer B2924338
CAS-Nummer: 2361638-07-3
Molekulargewicht: 263.248
InChI-Schlüssel: AVOBCVYOPIDFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays a critical role in the regulation of cell growth and proliferation.

Wirkmechanismus

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide functions as a potent and selective inhibitor of CK1ε, which is a member of the casein kinase 1 family of serine/threonine protein kinases. CK1ε has been implicated in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1ε, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic pathway. It also inhibits the phosphorylation of AKT and ERK, which are key signaling pathways involved in cancer cell survival and proliferation. In addition, N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of this protein kinase in cancer biology. However, its high potency may also limit its use in certain experimental settings, as it may induce off-target effects or toxicity at higher concentrations. In addition, the synthesis method for N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide is complex and may require specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the development and application of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Another direction is the investigation of its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Finally, the identification of biomarkers that predict response to N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide may enable its use in personalized cancer therapy.

Synthesemethoden

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide can be synthesized using a multi-step process involving the reaction of 2,4-difluoroaniline with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of prop-2-yn-1-amine and subsequent cyclization to form the final product. The synthesis method has been optimized to produce high yields and purity of N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been demonstrated to be effective against a variety of cancer types, including breast, lung, prostate, and colon cancer. N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs.

Eigenschaften

IUPAC Name

N-[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-3-13(19)17-11-7-16-18(8(11)2)12-5-4-9(14)6-10(12)15/h3-7H,1H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBCVYOPIDFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-Difluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.